![molecular formula C26H21ClN4O6 B2575287 1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione CAS No. 899922-15-7](/img/no-structure.png)
1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione is a useful research compound. Its molecular formula is C26H21ClN4O6 and its molecular weight is 520.93. The purity is usually 95%.
BenchChem offers high-quality 1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research has demonstrated that derivatives of quinazoline and pyrimidine exhibit promising antibacterial and antifungal activities. For instance, substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones have been synthesized and shown to possess significant antimicrobial properties against pathogens like Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum (Ravi R. Vidule, 2011).
Anticancer and Sensing Applications
Quinazoline derivatives have also been explored for their anticancer properties. Additionally, compounds based on pyrimido[4,5-g]quinazoline have been used as building blocks for π-conjugated polymer semiconductors, showing high sensitivity to acids and excellent performance in organic thin-film transistors (OTFTs), suggesting potential applications in biosensing and chemosensors (Jesse Quinn et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 7-chloro-4-oxopyrido[1,2-a]pyrimidine-2-carbaldehyde with 3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione in the presence of a suitable base and a catalyst. The resulting intermediate is then subjected to a series of reactions to yield the final product.", "Starting Materials": [ "7-chloro-4-oxopyrido[1,2-a]pyrimidine-2-carbaldehyde", "3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione", "Suitable base", "Catalyst", "Solvents" ], "Reaction": [ "Step 1: Condensation of 7-chloro-4-oxopyrido[1,2-a]pyrimidine-2-carbaldehyde with 3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione in the presence of a suitable base and a catalyst to yield the intermediate.", "Step 2: Reduction of the intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol.", "Step 3: Protection of the alcohol using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS) or trimethylsilyl (TMS) to yield the protected alcohol.", "Step 4: Oxidation of the protected alcohol using a suitable oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to yield the corresponding aldehyde.", "Step 5: Condensation of the aldehyde with 3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione in the presence of a suitable base and a catalyst to yield the final product." ] } | |
Número CAS |
899922-15-7 |
Nombre del producto |
1-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione |
Fórmula molecular |
C26H21ClN4O6 |
Peso molecular |
520.93 |
Nombre IUPAC |
1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C26H21ClN4O6/c1-35-20-11-17(12-21(36-2)24(20)37-3)31-25(33)18-6-4-5-7-19(18)29(26(31)34)14-16-10-23(32)30-13-15(27)8-9-22(30)28-16/h4-13H,14H2,1-3H3 |
Clave InChI |
CDZLCRDGOLPULJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=O)N5C=C(C=CC5=N4)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



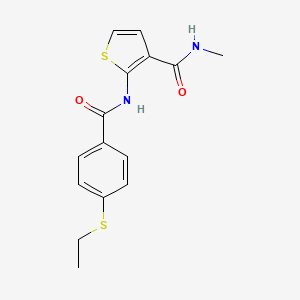
![4-(5-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)benzoic acid](/img/structure/B2575207.png)
![N-[[4-(Methoxymethyl)thiophen-2-yl]methyl]prop-2-enamide](/img/structure/B2575208.png)

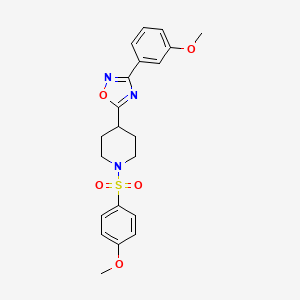
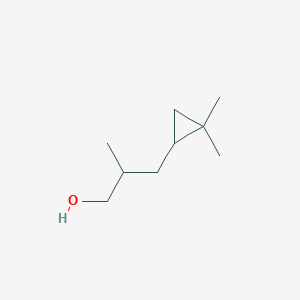
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(p-tolyl)oxalamide](/img/structure/B2575214.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2575217.png)

![2-(4-chlorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2575220.png)
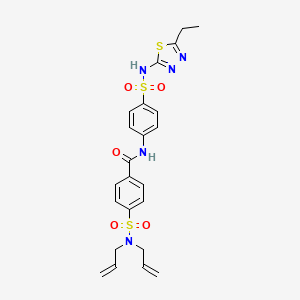
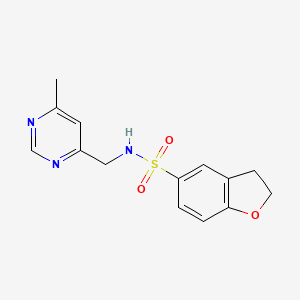
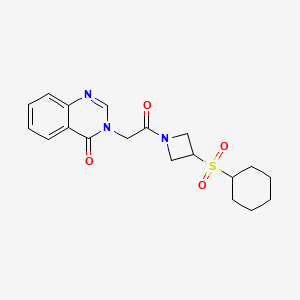
![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2575227.png)